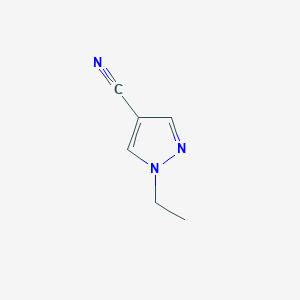

1-ethyl-1H-pyrazole-4-carbonitrile

説明

1-Ethyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by an ethyl group at the 1-position (N1) and a nitrile (-CN) substituent at the 4-position of the aromatic heterocyclic ring. Its molecular formula is C₆H₇N₃, with a molecular weight of 121.14 g/mol. The compound’s structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

特性

IUPAC Name |

1-ethylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYEGXBMMZIET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

One-Pot Condensation Method

A commonly reported method for synthesizing 1-ethyl-1H-pyrazole-4-carbonitrile involves a one-pot condensation reaction starting from pyrazole-4-aldehydes. The process includes:

- Reaction of pyrazole-4-aldehyde with hydroxylamine hydrochloride to form the corresponding oxime intermediate.

- Subsequent dehydration of the oxime using a catalytic amount of orthophosphoric acid to yield the nitrile functionality at the 4-position.

- Ethylation at the 1-position can be achieved either prior to or after the nitrile formation depending on the specific protocol.

This method is advantageous due to its simplicity and relatively mild reaction conditions, often carried out under solvent-free or green chemistry conditions to enhance sustainability and reduce environmental impact.

Alkylation of Pyrazole Precursors

Another approach involves the alkylation of pyrazole derivatives with ethylating agents such as ethyl halides or ethyl sulfate. The general steps include:

- Starting with pyrazole or pyrazole-4-carbonitrile as the substrate.

- Treatment with an ethylating agent under basic conditions (e.g., potassium carbonate or sodium hydride) to selectively introduce the ethyl group at the nitrogen (1-position).

- Purification of the product by standard chromatographic techniques.

This method allows for flexibility in the choice of starting materials and can be optimized for yield and selectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| One-Pot Condensation | Pyrazole-4-aldehyde, hydroxylamine hydrochloride | Orthophosphoric acid (catalytic) | Mild, solvent-free or aqueous | Moderate to High | Simple, green chemistry compatible |

| Alkylation of Pyrazole | Pyrazole or pyrazole-4-carbonitrile | Ethyl halide, base (K2CO3, NaH) | Reflux or room temperature | Variable | Flexible, requires careful control of N-alkylation |

| Cyclocondensation (related) | Benzaldehydes, malononitrile, phenyl hydrazine | Alumina–silica-supported MnO2, surfactants | Room temperature, aqueous | 65–88 | Environmentally benign, high purity |

Research Findings and Notes

- The one-pot condensation method is favored for its operational simplicity and potential for scale-up with minimal environmental impact.

- Alkylation methods require careful selection of base and solvent to avoid side reactions and ensure selective N-ethylation.

- Related pyrazole derivatives synthesized via cyclocondensation demonstrate the feasibility of multi-component reactions under mild conditions, which could inspire alternative routes for this compound.

- Spectroscopic characterization (NMR, MS) confirms the structure and purity of synthesized compounds, with yields ranging from moderate to high depending on the method and conditions.

化学反応の分析

Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The pyrazole ring can engage in [3+2] cycloaddition reactions with alkynes to form substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate can be used for oxidation reactions.

Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically produces amines or other reduced forms.

Substitution Products: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.

科学的研究の応用

1-Ethyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It finds applications in the production of polymers, catalysts, and other industrial chemicals.

作用機序

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

類似化合物との比較

Key Observations :

- Electronic Effects : The nitrile group at C4 is electron-withdrawing, enhancing the electrophilicity of adjacent positions for further functionalization. This contrasts with 2,3-dihydro derivatives (e.g., ), where saturation reduces aromaticity and alters reactivity.

- Steric Influence : Bulky substituents like the 4-methylbenzyl group in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile reduce solubility in polar solvents compared to the smaller ethyl group in the target compound.

- Thermal Stability : Triazole hybrids (e.g., ) exhibit higher melting points (~198°C) due to extended π-conjugation and hydrogen-bonding capabilities, whereas alkylated pyrazoles (e.g., , MP = 100–101.5°C) show lower thermal stability.

Comparison :

- The target compound likely employs alkylation strategies similar to 1-ethyl-4-iodo-1H-pyrazole-3-carbonitrile , where ethylation occurs via SN2 displacement or nucleophilic attack on a pyrazole precursor.

- Green solvent systems (e.g., DES in ) offer eco-friendly advantages over traditional organic solvents but may require optimization for ethyl-substituted derivatives.

Antioxidant Activity (DPPH Assay)

Antimicrobial Activity

- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibited MIC values of 8–64 μg/mL against bacterial/fungal strains, outperforming non-nitrogenous analogs .

- Chloroacetyl-substituted pyrazoles (e.g., ) showed moderate activity, suggesting that halogenation enhances membrane penetration.

Inference : The ethyl group in this compound may improve lipophilicity and bioavailability compared to polar dihydro derivatives, but direct antimicrobial data is lacking.

生物活性

1-Ethyl-1H-pyrazole-4-carbonitrile (C6H7N3) is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group and a cyano group at the 4-position. Its molecular formula is C6H7N3, and it has a molar mass of approximately 135.14 g/mol. The compound is typically a white crystalline solid with low solubility in water but can dissolve in acidic solutions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses and cell proliferation. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases and cancer.

Target Interactions

- Enzymatic Inhibition : The compound interacts with various kinases, influencing cellular signaling pathways.

- Receptor Modulation : It has been reported to affect the activity of cannabinoid receptors (hCB1 and hCB2), which are involved in pain modulation and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and glioblastoma cells. The compound induces apoptosis in these cells, suggesting a mechanism that could be exploited for cancer therapy .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Growth inhibition |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It modulates cytokine production and reduces the expression of inflammatory markers in various cell models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics, although specific data on its bioavailability and half-life are still limited. Studies indicate that its solubility can be enhanced under acidic conditions, which may influence its absorption in vivo.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A study by Ribeiro Morais et al. demonstrated that this compound significantly reduced tumor growth in mice models when administered at specific dosages, indicating its potential as an effective anticancer agent .

- Inflammation Model : In a model of acute inflammation, the compound showed a marked reduction in edema formation, supporting its role as an anti-inflammatory agent.

- Molecular Docking Studies : Computational studies have further elucidated the binding affinities of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethyl-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for functionalization (e.g., triazole hybrids), employing CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at 50°C for 16 hours . Guar gum has been explored as a biocatalyst for pyrazole synthesis under mild conditions, yielding products with >95% purity after flash chromatography (cyclohexane/ethyl acetate gradient) . Optimization involves adjusting solvent polarity, catalyst loading, and temperature to maximize yield and minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity (e.g., δ 8.86 ppm for triazole protons in DMSO-d₆) .

- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2230 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1530/1340 cm⁻¹) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 236.0807 for C₁₂H₈N₆) .

- TLC and HPLC : Monitors reaction progress and purity .

Q. How are purification protocols tailored for pyrazole-carbonitrile derivatives?

- Methodological Answer : Flash chromatography on silica gel with gradients of cyclohexane/ethyl acetate (0–100% EA) is standard . For thermally unstable derivatives, dry-loading with Celite prevents decomposition during solvent evaporation . Recrystallization from ethanol or ethyl acetate is effective for crystalline products (e.g., 470–472 K for chloroethyl derivatives) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Directed metalation (e.g., Pd-catalyzed cross-coupling) or protecting-group strategies (e.g., azide intermediates) enhance regiocontrol. For example, azido derivatives (e.g., 5-azido-1H-pyrazole-4-carbonitrile) enable selective Huisgen cycloaddition with alkynes under Cu catalysis . Computational modeling (DFT) predicts reactive sites to guide synthetic design .

Q. How do crystallographic data resolve ambiguities in pyrazole-carbonitrile structural assignments?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX programs) refines bond lengths/angles and validates tautomeric forms. For example, SHELXL resolves disorder in nitro-substituted derivatives by iterative refinement against high-resolution data . Twinning and high thermal motion require anisotropic displacement parameter (ADP) adjustments .

Q. How are contradictory spectral or melting point data reconciled in literature reports?

- Methodological Answer : Discrepancies (e.g., melting points ±2°C) arise from polymorphic forms or impurities. Cross-validation via DSC (differential scanning calorimetry) and PXRD (powder X-ray diffraction) identifies polymorphs . Reproducibility tests under standardized conditions (solvent, heating rate) mitigate variability .

Q. What safety protocols are essential for handling reactive intermediates (e.g., azides) in pyrazole-carbonitrile synthesis?

- Methodological Answer : Azido derivatives require inert atmospheres (N₂/Ar) and explosion-proof equipment due to shock sensitivity . Waste must be neutralized with NaNO₂/HCl before disposal . Personal protective equipment (PPE), including face shields and flame-resistant gloves, is mandatory .

Q. How do computational methods enhance the design of pyrazole-carbonitrile-based pharmacophores?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。